molecular formula C15H13N3O4S2 B12134898 (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide

Cat. No.: B12134898
M. Wt: 363.4 g/mol
InChI Key: DHQKKIXZNWYTPO-QPJJXVBHSA-N
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Description

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzothiazole moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The benzothiazole intermediate is then treated with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Acrylamide Group: The acrylamide group is introduced by reacting the sulfonylated benzothiazole with acryloyl chloride in the presence of a base.

    Coupling with Furan: Finally, the furan ring is coupled to the acrylamide derivative through a condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C15H13N3O4S2/c1-16-24(20,21)11-5-6-12-13(9-11)23-15(17-12)18-14(19)7-4-10-3-2-8-22-10/h2-9,16H,1H3,(H,17,18,19)/b7-4+

InChI Key

DHQKKIXZNWYTPO-QPJJXVBHSA-N

Isomeric SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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